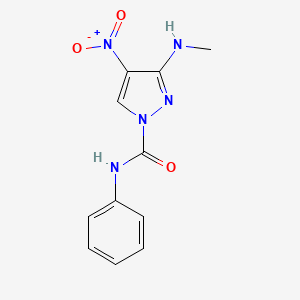

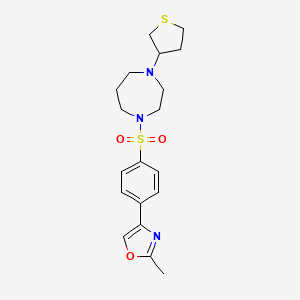

![molecular formula C11H9F3N2O2 B2839395 Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-49-6](/img/structure/B2839395.png)

Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine compounds are important intermediates in the synthesis of various bioactive molecules . They contain an imidazo ring, which is a five-membered ring structure containing two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is obtained through a three-step reaction .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction and density functional theory (DFT) calculations . The results from DFT optimized molecular structures are often consistent with those obtained from single-crystal X-ray diffraction .Chemical Reactions Analysis

Cyanoacetohydrazides are often used in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .科学的研究の応用

Synthesis of Heterocyclic Compounds

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates have been prepared through reactions with 2-aminopyrimidines, leading to the synthesis of carboxylic acids with potential antiinflammatory and analgesic activities (Abignente et al., 1984). Additionally, the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate has been demonstrated in synthesizing a wide range of trifluoromethyl heterocycles, highlighting the chemical reactivity and potential applications in medicinal chemistry (Honey et al., 2012).

Fluorescent Properties and Organic Fluorophores

Research into the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines has identified them as significant organic fluorophores, useful in biomarker and sensor applications. The effect of substituents on luminescent properties has been explored, with 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines synthesized and evaluated for fluorescence emission. These compounds have shown potential as biomarkers and photochemical sensors, with hydroxymethyl groups acting as enhancers of fluorescence intensity in some cases (Velázquez-Olvera et al., 2012).

Novel Organic Fluorophores and Sensing Applications

A heteroatom-containing organic fluorophore, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. It serves as a fluorescent pH sensor in both solution and solid states, showcasing the versatility of heterocyclic compounds in developing new chemical sensors and photonic materials (Yang et al., 2013).

作用機序

Target of Action

Similar compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity against certain bacteria .

Mode of Action

It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMZJHXJCULQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

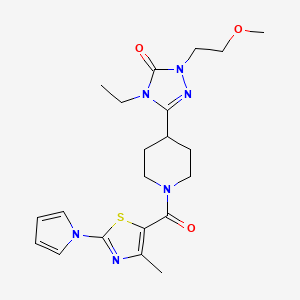

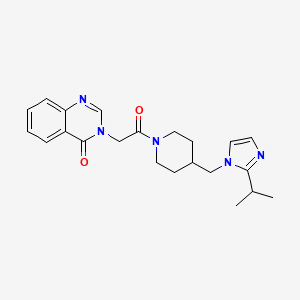

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)

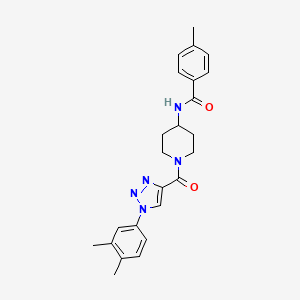

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)

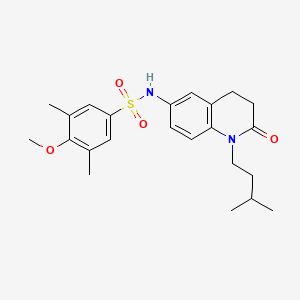

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)

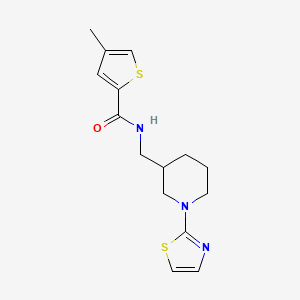

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2839321.png)

![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)